

The Discovery, Synthesis, and Applications of Tris(2-benzimidazolylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-benzimidazolylmethyl)amine*

Cat. No.: B1330919

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-benzimidazolylmethyl)amine (TBMA), also known as NTB, is a versatile, tripodal, tetradeятate ligand that has garnered significant interest since its first synthesis. Its unique architecture, featuring a central tertiary amine and three benzimidazole arms, allows for the formation of stable complexes with a wide array of metal ions. This has led to its application in diverse fields, including the development of biomimetic models, advanced catalysis, and materials science. More recently, metal complexes of TBMA have been investigated for their potential in drug development, particularly as anticancer agents. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of TBMA, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Discovery and History

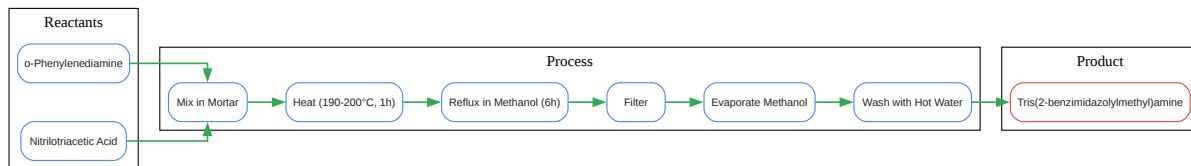
Tris(2-benzimidazolylmethyl)amine was first synthesized in 1977 by Thompson et al.^[1]. The initial synthesis involved the direct condensation of o-phenylenediamine with nitrilotriacetic acid. This foundational work laid the groundwork for the exploration of TBMA as a versatile ligand in coordination chemistry. A significant area of early interest was its use in creating biomimetic models, particularly for the zinc-containing enzyme carbonic anhydrase, due to the

structural similarities of its zinc complexes to the enzyme's active site.^[1] Over the decades, the applications of TBMA have expanded significantly into catalysis and materials science.

Physicochemical and Spectroscopic Data

TBMA is a white to off-white solid with a high melting point, reflecting its stable, rigid structure. Key physicochemical and spectroscopic data are summarized in the table below.

Property	Value
Molecular Formula	C ₂₄ H ₂₁ N ₇
Molecular Weight	407.47 g/mol ^[2]
CAS Number	64019-57-4 ^[2]
Melting Point	277-281 °C ^[3]
Appearance	White to off-white solid
Solubility	Insoluble in water, sparingly soluble in methanol, soluble in DMF.
¹ H NMR (CD ₃ OD)	δ 4.07 (s, 6H, CH ₂), 7.21 (m, 6H, C ₆ H ₄), 7.53 (m, 6H, C ₆ H ₄)
¹³ C NMR	Signals corresponding to the benzimidazole and methylene carbons.
IR (cm ⁻¹)	~3050 (N-H stretch), ~1625 (C=N stretch), ~1440 (C=C stretch of benzene ring). The absence of a strong N-H stretch around 3300-3500 cm ⁻¹ and the presence of C-N stretching indicate a tertiary amine.
UV-Vis (in DMF)	λ _{max} ~280 nm ^[3]


Synthesis and Experimental Protocols

Synthesis of Tris(2-benzimidazolylmethyl)amine (TBMA)

The most common method for synthesizing TBMA is the direct condensation of nitrilotriacetic acid and o-phenylenediamine.

Experimental Protocol:

- Mixing of Reactants: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.[4]
- Reaction: Transfer the mixture to a 250 mL single-neck round-bottom flask and heat in an oil bath at 190-200 °C for 1 hour.[4]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Crush the resulting solid.
 - Reflux the crushed solid in methanol for 6 hours. This step extracts the TBMA, leaving unreacted nitrilotriacetic acid as a solid.[4]
- Purification:
 - Filter the methanolic solution to remove the unreacted starting material.
 - Evaporate the methanol from the filtrate to obtain a white-pink powder.
 - Wash the powder four times with hot water to remove any unreacted o-phenylenediamine. [4]
 - Dry the final product under vacuum.

[Click to download full resolution via product page](#)

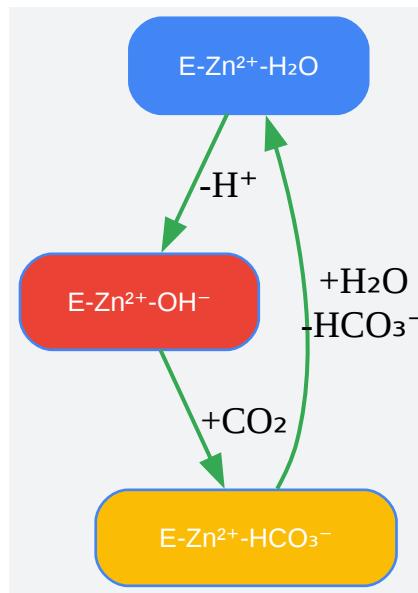
Synthesis workflow for **Tris(2-benzimidazolylmethyl)amine** (TBMA).

Synthesis of a Zinc(II)-TBMA Complex

TBMA readily forms complexes with various metal ions. The following is a general procedure for the synthesis of a zinc(II) complex.

Experimental Protocol:

- **Dissolution:** Dissolve **Tris(2-benzimidazolylmethyl)amine** (0.25 mmol) and zinc chloride dihydrate (0.25 mmol) separately in 96% v/v ethanol to obtain homogeneous solutions.^[5]
- **Reaction:** Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The total volume of the reaction mixture should be around 30 mL.^[5]
- **Reflux:** Stir the reaction mixture at room temperature (25 °C) under a controlled pH of 6-7 for 12 hours, during which a precipitate will form.^[5]
- **Isolation and Purification:**
 - Collect the precipitate by filtration.
 - Wash the precipitate with 40% ethanol followed by a 1:1 mixture of ethanol and water.^[5]
 - Air-dry the resulting solid at room temperature.


Key Applications and Associated Methodologies

Biomimetic Models of Carbonic Anhydrase

Zinc complexes of TBMA have been extensively studied as functional models of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The tripodal nature of TBMA mimics the coordination environment of the zinc ion in the enzyme's active site.

Catalytic Cycle of Carbonic Anhydrase:

The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.

[Click to download full resolution via product page](#)

Simplified catalytic cycle of carbonic anhydrase.

Catalysis

TBMA complexes have shown catalytic activity in various organic transformations, including oxidation reactions.

Experimental Protocol for Catalytic Oxidation:

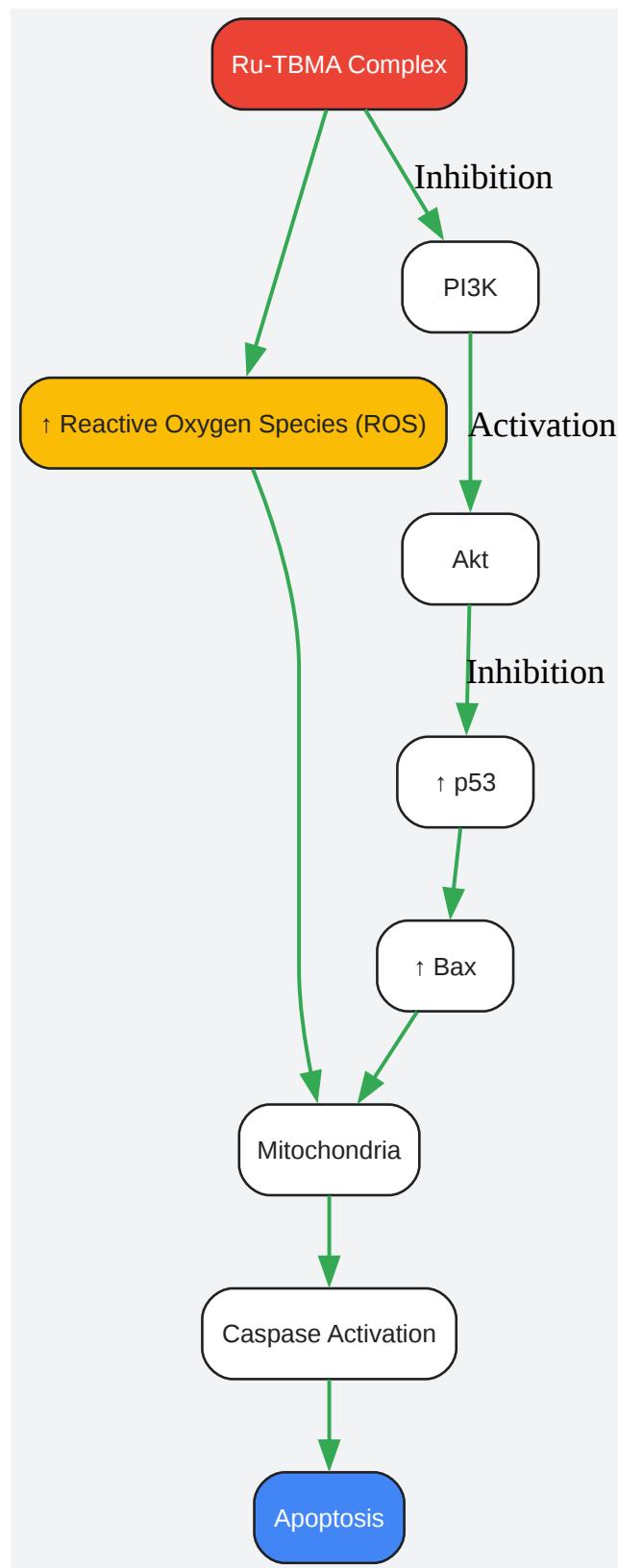
A general protocol for the catalytic oxidation of primary amines to imines using a TBMA-metal complex is as follows:

- Catalyst Preparation: Prepare the TBMA-metal complex (e.g., with copper or ruthenium) as described in section 3.2.
- Reaction Setup: In a reaction vessel, dissolve the primary amine substrate in a suitable solvent (e.g., acetonitrile).
- Catalyst Addition: Add a catalytic amount of the TBMA-metal complex to the solution.
- Oxidation: Introduce an oxidizing agent (e.g., hydrogen peroxide or air) and stir the reaction mixture at a specific temperature for a designated period.
- Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the imine product using column chromatography.

Materials Science: Metal-Organic Frameworks (MOFs)

TBMA has been used as a functionalizing agent for MOFs to enhance their properties, such as for the removal of heavy metal ions from aqueous solutions.[\[4\]](#)

Experimental Protocol for TBMA-functionalized MOF:


- Degassing of MOF: Degas the pristine MOF (e.g., MIL-101(Cr)) in an oven to remove any adsorbed molecules.
- Impregnation: Dissolve TBMA in a suitable solvent (e.g., DMF) and impregnate the degassed MOF with this solution.
- Drying: Dry the impregnated MOF in an oven followed by vacuum drying to remove the solvent.

Drug Development: Anticancer Agents

Ruthenium complexes of TBMA have emerged as potential anticancer agents.[\[6\]](#) These complexes are thought to induce cancer cell death through various mechanisms, including the induction of apoptosis.

Proposed Signaling Pathway for Anticancer Activity of Ruthenium Complexes:

Several studies suggest that ruthenium complexes can induce apoptosis by generating reactive oxygen species (ROS) and modulating key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.

[Click to download full resolution via product page](#)

Proposed anticancer signaling pathway of Ru-TBMA complexes.

Conclusion

Tris(2-benzimidazolylmethyl)amine has proven to be a remarkably versatile and valuable ligand in coordination chemistry and beyond. From its initial synthesis, it has found applications as a structural and functional mimic of enzyme active sites, a robust ligand for catalytic applications, and a functional component in advanced materials. The emerging role of its metal complexes in drug discovery, particularly as anticancer agents, highlights the ongoing potential for new and impactful applications of this unique molecule. Further research into the biological mechanisms of TBMA complexes and the development of new catalytic systems will undoubtedly continue to expand the utility of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Tris(2-benzimidazolylmethyl)amine | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRIS(2-BENZIMIDAZOLYLMETHYL)AMINE CAS#: 64019-57-4 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery, Synthesis, and Applications of Tris(2-benzimidazolylmethyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330919#discovery-and-history-of-tris-2-benzimidazolylmethyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com